(2S,3S)-1-Benzyl-3-hydroxypyrrolidine-2-carboxylic acid HCl
Overview
Description
(2S,3S)-1-Benzyl-3-hydroxypyrrolidine-2-carboxylic acid HCl is a useful research compound. Its molecular formula is C12H16ClNO3 and its molecular weight is 257.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Improved Asymmetric Synthesis : An improved method for synthesizing (2S,3S)-3-hydroxyproline, a variant of the compound, has been reported. The synthesis involves three steps, starting from N-benzyl (S)-3-hydroxypyrrolidin-2-one to (2S,3S)-3-hydroxyproline, highlighting its significance in asymmetric synthesis processes (Huang & Huang, 2004).
Optical Resolutions and Crystallization : Research on the racemic structure of variants of the compound, such as (2RS,3SR)-1 hydrochloride, provides insights into its physical properties, including melting points and solubility. The studies also explore the use of optical resolutions and preferential crystallization for obtaining optically active forms of the compound (Shiraiwa et al., 2006).
Intermediates Synthesis : The synthesis of (S)-N-Benzyl-3-hydroxypyrrolidine, an intermediate of barnidipine hydrochloride, from L-maleic acid, showcases the compound's role in the synthesis of pharmaceutical intermediates, with a focus on reaction steps and yield optimization (Song, 2010).
Catalytic and Chemical Applications
Biocatalysis with Sphingomonas sp. HXN-200 : The use of Sphingomonas sp. HXN-200 in the hydroxylation of N-benzylpyrrolidine to produce N-benzyl-3-hydroxypyrrolidine demonstrates the compound's potential in biocatalysis. The research highlights the enzyme's activity and selectivity, as well as the use of crystallization to improve enantiomeric excess (ee) (Li et al., 2001).
Electrogenerated Chemiluminescence for Carboxylic Acids : Studies on the use of electrogenerated chemiluminescence derivatization reagents, such as 2-(2-Aminoethyl)-1-methylpyrrolidine, for carboxylic acids in high-performance liquid chromatography (HPLC) underline the compound's role in analytical chemistry and its potential in sensitive detection methods (Morita & Konishi, 2002).
Catalysis in Hydrocarboxylation : The synthesis and application of a copper(ii) metal-organic framework (MOF) in the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid demonstrate the compound's utility in catalysis and organic synthesis, offering insights into catalytic efficiency and reaction conditions (Paul et al., 2016).
Properties
IUPAC Name |
(2S,3S)-1-benzyl-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-10-6-7-13(11(10)12(15)16)8-9-4-2-1-3-5-9;/h1-5,10-11,14H,6-8H2,(H,15,16);1H/t10-,11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHJKFSSCLFIJM-ACMTZBLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C1O)C(=O)O)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]([C@H]1O)C(=O)O)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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